Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a fluorinated piperidine derivative that has garnered attention for its utility in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. Its molecular formula is with a molecular weight of 275.32 g/mol. The compound is classified as an intermediate in the synthesis of complex organic molecules and has applications in studying enzyme inhibitors and receptor ligands .
The synthesis of ethyl 1-boc-3-fluoropiperidine-3-carboxylate can be achieved through various methods, primarily involving the use of fluorinated starting materials and established synthetic pathways for piperidine derivatives. A notable approach involves the use of α-fluoro-β-ketoesters as starting materials, which undergo a [4 + 2] annulation reaction to form the desired piperidine structure. This method has been shown to provide high yields and allows for the incorporation of various functional groups, enhancing the versatility of the synthesized compounds .
The synthesis typically requires specific catalysts, such as palladium-based catalysts, to facilitate the annulation process. Reaction conditions may vary, including temperature control and pressure adjustments to optimize yield and selectivity. For example, reactions can be conducted under mild conditions with careful monitoring of reaction times to ensure complete conversion of starting materials .
The molecular structure of ethyl 1-boc-3-fluoropiperidine-3-carboxylate features a piperidine ring substituted with a fluorine atom at the third position and a Boc group at the first position. The presence of an ethyl ester at the third carboxylate position contributes to its reactivity and solubility characteristics.
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate can undergo various chemical reactions, including:
The reactivity of ethyl 1-boc-3-fluoropiperidine-3-carboxylate is influenced by the presence of the fluorine atom, which enhances electrophilicity and can lead to selective reactions under mild conditions. For instance, chemoselective reductions have been successfully performed on this compound to produce various derivatives with high diastereoselectivity .
The mechanism by which ethyl 1-boc-3-fluoropiperidine-3-carboxylate exerts its effects in biological systems involves its interaction with specific enzymes or receptors. The fluorine atom in the piperidine ring may enhance binding affinity due to its electronegative nature, influencing the compound's pharmacological properties.
Studies have indicated that fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts, potentially leading to enhanced stability and bioavailability in pharmaceutical applications.
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is typically a colorless to pale yellow liquid or solid depending on purity and formulation. Its solubility profile allows it to dissolve in common organic solvents.
The compound is stable under standard laboratory conditions but may decompose under extreme temperatures or in the presence of strong acids or bases. Its reactivity profile includes susceptibility to nucleophilic attack at the carbonyl carbon due to steric hindrance provided by the Boc group .
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is utilized primarily as an intermediate in organic synthesis. Its applications include:
Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate (CAS 1228631-45-5) is a sterically congested molecule featuring a fluorinated quaternary carbon center. Its systematic IUPAC name is 1-(tert-butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid ethyl ester, with the molecular formula C₁₃H₂₂FNO₄ and a molecular weight of 275.32 g/mol [1] [6]. The structure integrates three key functional groups:
The piperidine ring adopts a chair conformation where the fluorine substituent occupies an axial or equatorial position depending on the stereochemistry. The C3 quaternary carbon creates significant steric encumbrance, while the fluorine atom induces substantial electronic effects through its strong electron-withdrawing nature. This combination results in unique reactivity patterns crucial for drug design [6] [8].
Table 1: Key Identifiers of Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1228631-45-5 |
Molecular Formula | C₁₃H₂₂FNO₄ |
Molecular Weight | 275.32 g/mol |
IUPAC Name | Ethyl 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylate |
Other Identifiers | MFCD11847195; 1-tert-butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate |
The synthesis of 3-fluoropiperidine derivatives posed significant challenges due to the difficulty of constructing sterically hindered fluorinated quaternary centers. Early approaches relied on direct fluorination of piperidone enolates, which suffered from poor regioselectivity and low yields [8]. Alternative routes via deoxofluorination of 3-hydroxypiperidines faced limitations in atom economy and required extensive precursor functionalization [8].
A breakthrough emerged with the development of Pd-catalyzed [4+2] annulation strategies using α-fluoro-β-ketoesters (2010-2020). This method provided efficient access to functionalized 3-fluoropiperidines with orthogonal handles for diversification. The reaction employs Pd(dba)₂ (5 mol%) and specific ligands to assemble ethyl 1-Boc-3-fluoropiperidine-3-carboxylate in a single pot from commercially available precursors, achieving yields exceeding 85% on multigram scales [8]. Key advantages include:
Parallel developments in catalytic hydrogenation of fluorinated pyridines using Rh, Pd, or Ni catalysts provided complementary routes. Glorius's group achieved highly diastereoselective synthesis via palladium-catalyzed hydrogenation (2020), which tolerated moisture-sensitive functional groups that failed under earlier rhodium-catalyzed conditions [10]. These methodological advances transformed ethyl 1-Boc-3-fluoropiperidine-3-carboxylate from a synthetic challenge to a commercially accessible building block, with suppliers like SynQuest Labs and CymitQuimica offering derivatives by the mid-2010s [2] [6].
Table 2: Evolution of Synthetic Approaches to 3-Fluoropiperidine Derivatives
Synthetic Method | Key Advancement | Limitations | Yield Range |
---|---|---|---|
Electrophilic Fluorination | Simple starting materials | Poor regioselectivity | 20-45% |
Deoxofluorination | Uses available 3-hydroxypiperidines | Multi-step, poor atom economy | 30-60% |
Pd-Catalyzed [4+2] Annulation | Single-pot, orthogonal functionality | Limited to specific ketoesters | 70-92% |
Catalytic Hydrogenation | Diastereoselective, scalable | Requires specialized catalysts | 65-95% |
Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate serves as a privileged scaffold for designing bioactive molecules, primarily due to three strategic advantages conferred by its structure:
Metabolic Stabilization: The fluorine atom at C3 significantly retards oxidative metabolism by cytochrome P450 enzymes. This property is crucial for improving the pharmacokinetic profiles of drug candidates, particularly those targeting the central nervous system. The fluorine atom's strong electron-withdrawing effect reduces electron density on the adjacent nitrogen, decreasing N-dealkylation susceptibility—a common metabolic pathway for piperidine-containing drugs [8] [10].
Conformational Modulation: The C3-fluorine imposes stereoelectronic effects that lock the piperidine ring into specific conformations. The gauche effect between fluorine and vicinal substituents influences ring puckering and spatial orientation of pharmacophores. This predictable three-dimensional display enables precise targeting of biological binding pockets, as demonstrated in NMDA receptor antagonists where fluorinated analogs showed enhanced receptor binding affinity over non-fluorinated counterparts [8].
Bioisosteric Versatility: Hydrolysis of the ethyl ester generates 1-Boc-3-fluoropiperidine-3-carboxylic acid (CAS 934342-39-9), which functions as a conformationally restrained GABA analog or amino acid surrogate. The carboxylic acid can be converted to amides, hydroxamic acids, or ketones, while the Boc group can be deprotected to reveal a secondary amine suitable for sulfonamide or urea formation. These transformations enable comprehensive structure-activity relationship exploration from a single scaffold [2] [3].
Table 3: Key Pharmacological Applications of 3-Fluoropiperidine Derivatives
Therapeutic Area | Target | Role of 3-Fluoropiperidine |
---|---|---|
Neurology | NR2B NMDA Receptors | Enhances receptor antagonism and brain penetration |
Oncology | MET Kinase | Blocks metabolic deactivation of inhibitors |
Migraine Therapy | CGRP Receptors | Improves potency and duration of action |
Psychiatry | SYK Kinase Inhibitors | Reduces basicity for enhanced selectivity |
The scaffold has proven particularly valuable in developing CGRP receptor antagonists for migraine treatment and MET kinase inhibitors for cancer therapy. In the latter, the fluorine atom prevents undesirable metabolic oxidation at C3 while maintaining optimal lipophilicity (clogP 1.8-2.5). Additionally, the carboxylic acid/ester functionality provides a vector for attaching solubilizing groups or secondary pharmacophores without disrupting the critical fluorine-nitrogen geometric relationship [8] [10]. The versatility of ethyl 1-Boc-3-fluoropiperidine-3-carboxylate as a synthetic intermediate continues to drive its adoption across multiple drug discovery platforms targeting G-protein-coupled receptors, kinases, and ion channels.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6